(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a group of compounds that contain a benzo[d]thiazol-2(3H)-one nucleus . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . These compounds have been found to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a five-membered thiazole ring fused with a benzene ring . The specific molecular structure of “(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” would require more specific information or computational analysis to determine.Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
- Synthesis and Evaluation : Novel thiazolidinedione ring-containing molecules, similar in structure to the compound , have been synthesized and evaluated for hypoglycemic activity. These molecules have shown a significant reduction in blood glucose, cholesterol, and triglyceride levels in Sprague–Dawley rats, indicating potential applications in managing type-2 diabetes and related lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Activity
- Antimicrobial Screening : Thiazole derivatives, which share a structural resemblance with the compound , have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives were also tested for inhibitory action against fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
- Evaluation of Antibacterial Activity : Novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized and tested for antibacterial activity against S. aureus and E. coli, showing promise as antibacterial agents (Pour et al., 2019).
Antiparasitic and Anticancer Applications
- Antiparasitic Activity : Thiazolides, a class of drugs to which the compound is structurally related, have been shown to be effective against various intestinal and tissue-dwelling parasites, as well as enteric bacteria and viruses (Hemphill, Müller, & Müller, 2007).
- Cancer Cell Apoptosis : Thiazolides have demonstrated the ability to induce cell death in colon carcinoma cell lines. Their interaction with detoxification enzymes suggests a potential role in cancer treatment (Brockmann et al., 2014).
Photodynamic Therapy for Cancer
- Singlet Oxygen Generation : Certain thiazolide derivatives have been evaluated for their singlet oxygen quantum yield, which is essential in photodynamic therapy, a method used to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).
Quality Control in Anticonvulsant Development
- Development of Quality Control Methods : For anticonvulsants derived from thiazole compounds, quality control methods have been developed, emphasizing the significance of these compounds in pharmaceutical applications (Sych et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through intermolecular π–π overlap . This interaction could potentially disrupt the normal functioning of the target cells, leading to cytotoxic effects .
Biochemical Pathways
Given its potential cytotoxic effects, it may be involved in pathways related to cell growth and proliferation
Result of Action
Similar compounds have shown cytotoxic effects against human cancer cell lines , suggesting that this compound may also have similar effects. These effects could potentially include the inhibition of cell growth and proliferation, and the induction of cell death.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-4-29-10-9-22-15-11-16(27-2)17(28-3)12-18(15)30-20(22)21-19(24)13-7-5-6-8-14(13)23(25)26/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYYJMYBQMQXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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